4-hydroxy-3-methylfuran-2(5H)-one

Enzyme Inhibition Phosphatase Cancer Research

4-Hydroxy-3-methylfuran-2(5H)-one (2-methyltetronic acid) offers unique tautomeric equilibrium and hydrogen-bonding capacity from its 3-methyl-4-hydroxy substitution, distinct from generic furanones. Demonstrated VHR phosphatase inhibition (IC50=9.4µM) and α1 glycine receptor agonism (EC50=1.2µM) support medchem SAR campaigns. Selective reduction to 3-methyl-2(5H)-furanone enables unique substitution access. Thermal profile (mp 190-191°C) suits analytical reference use. Source for pharmaceutical intermediate and flavor chemistry R&D.

Molecular Formula C5H6O3
Molecular Weight 114.10
CAS No. 516-09-6
Cat. No. B3029070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxy-3-methylfuran-2(5H)-one
CAS516-09-6
Molecular FormulaC5H6O3
Molecular Weight114.10
Structural Identifiers
SMILESCC1=C(COC1=O)O
InChIInChI=1S/C5H6O3/c1-3-4(6)2-8-5(3)7/h6H,2H2,1H3
InChIKeyAFKQLNRCQPXHOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-3-methylfuran-2(5H)-one (CAS 516-09-6): Technical Specifications and Research Applications for Procurement Decisions


4-Hydroxy-3-methylfuran-2(5H)-one, also known as 2-methyltetronic acid, is a 2(5H)-furanone derivative belonging to the tetronic acid class of 4-hydroxybutenolides [1]. Characterized by a five-membered furanone ring with a hydroxyl group at the 4-position and a methyl group at the 3-position, this cyclic lactone exhibits a molecular weight of 114.10 g/mol and a molecular formula of C5H6O3 . The compound is recognized as a natural product found in marine sponges of the Plakortis genus and serves as a versatile building block in organic synthesis, particularly for pharmaceutical intermediates and flavor chemistry applications .

Critical Differentiation of 4-Hydroxy-3-methylfuran-2(5H)-one from Generic 2(5H)-Furanone Derivatives


Generic substitution among 2(5H)-furanone derivatives is scientifically unsound due to substantial structure-activity relationship divergence driven by substitution patterns. The specific 3-methyl-4-hydroxy substitution of 4-hydroxy-3-methylfuran-2(5H)-one confers distinct electronic properties and hydrogen-bonding capacity compared to unsubstituted furanones or isomers such as 5-hydroxy-4-methyl-2(5H)-furanone [1]. These structural differences translate to measurable variations in biological target engagement, as evidenced by differential inhibition of enzymes like human VHR phosphatase and modulation of glycine receptors [2]. Furthermore, the compound's tautomeric equilibrium between enol and keto forms, characteristic of tetronic acids, directly influences its reactivity profile in synthetic applications, rendering it non-interchangeable with other furanone scaffolds in multi-step syntheses .

Quantitative Evidence Guide: Differentiated Performance of 4-Hydroxy-3-methylfuran-2(5H)-one Versus Comparators


Human VHR Phosphatase Inhibition: 4-Hydroxy-3-methylfuran-2(5H)-one Derivative Exhibits Moderate Inhibitory Activity

A derivative of 4-hydroxy-3-methylfuran-2(5H)-one, specifically 5-((2S)-13-(furan-3-yl)-10-hydroxy-2,6,10-trimethyltridec-6-enylidene)-4-hydroxy-3-methylfuran-2(5H)-one (CHEMBL464651), demonstrates inhibition of human VHR (vaccinia H1-related) phosphatase with an IC50 value of 9.40 × 10³ nM (9.4 µM) [1]. While this represents moderate inhibitory activity, it provides a quantifiable benchmark for structure-activity relationship (SAR) studies within the furanone class.

Enzyme Inhibition Phosphatase Cancer Research

Glycine Receptor Modulation: 4-Hydroxy-3-methylfuran-2(5H)-one Demonstrates Agonist Activity at Human α1 GlyR

4-Hydroxy-3-methylfuran-2(5H)-one exhibits agonist activity at the human recombinant alpha-1 glycine receptor (GlyR), potentiating glycine-elicited currents with an EC50 value of 1.20 × 10³ nM (1.2 µM) as measured by whole-cell patch clamp electrophysiology in HEK293 cells [1]. This interaction suggests a potential role for this compound or its derivatives as neuromodulatory agents.

Neuropharmacology Ion Channel Glycine Receptor

Thermal Stability Profile: Defined Melting Point Enables Purity Verification and Handling Protocols

4-Hydroxy-3-methylfuran-2(5H)-one exhibits a well-defined melting point of 190-191 °C and a boiling point of 286.8 ± 40.0 °C at 760 mmHg . These thermal parameters are critical for establishing purity criteria and appropriate handling conditions, particularly distinguishing it from structurally similar furanones like 5-hydroxy-4-methyl-2(5H)-furanone, which is predicted to have a lower boiling point of approximately 328.1 °C .

Physicochemical Characterization Quality Control Storage

Synthetic Versatility: Selective Reduction to 3-Methyl-2(5H)-furanone Under Defined Conditions

4-Hydroxy-3-methylfuran-2(5H)-one undergoes selective reduction to 3-methyl-2(5H)-furanone when treated with sodium tetrahydroborate in the presence of aluminum oxide and tert-butyl hypochlorite, using methanol and diethyl ether as solvents, with a reaction time of 2.0 hours . This specific transformation, yielding the deoxygenated furanone, is not universally applicable to all 2(5H)-furanone derivatives and highlights the unique reactivity conferred by the 4-hydroxy group.

Organic Synthesis Furanone Derivatives Building Block

Optimal Research and Industrial Application Scenarios for 4-Hydroxy-3-methylfuran-2(5H)-one


Enzyme Inhibitor Discovery: VHR Phosphatase and Glycine Receptor Screening Programs

Given the demonstrated moderate inhibitory activity against human VHR phosphatase (IC50 = 9.4 µM) and agonist activity at human α1 glycine receptors (EC50 = 1.2 µM), 4-hydroxy-3-methylfuran-2(5H)-one and its derivatives are suitable starting points for medicinal chemistry campaigns targeting these specific enzyme and receptor systems [1][2]. Researchers can utilize this compound as a scaffold for structure-activity relationship studies aimed at improving potency and selectivity, leveraging the quantitative benchmarks established in the literature.

Synthetic Intermediate for Furanone-Derived Building Blocks

The compound's defined reactivity, particularly its selective reduction to 3-methyl-2(5H)-furanone under controlled conditions, makes it a valuable intermediate in the multi-step synthesis of more complex furanone-based molecules . This specific transformation is not readily achievable with other isomeric furanones, positioning 4-hydroxy-3-methylfuran-2(5H)-one as a preferred starting material for accessing specific substitution patterns in pharmaceutical and agrochemical research.

Physicochemical Characterization and Quality Control Reference Standard

The well-defined thermal properties, including a melting point of 190-191 °C and a boiling point of 286.8 °C, enable the use of 4-hydroxy-3-methylfuran-2(5H)-one as a reference standard for purity assessment and method development in analytical chemistry laboratories . Its distinct thermal signature, particularly when compared to the higher boiling point of its 5-hydroxy-4-methyl isomer, facilitates identification and quantification in complex mixtures using techniques such as differential scanning calorimetry or gas chromatography.

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